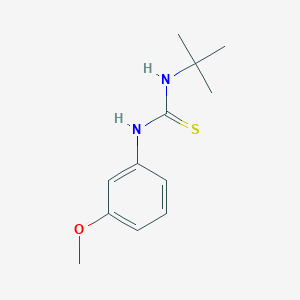
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide, also known as N-(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide, is a chemical compound with a molecular formula of C16H19ClN2O3. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a secondary messenger that plays a role in various physiological processes. By inhibiting PDE5, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide increases cGMP levels, which can lead to vasodilation, smooth muscle relaxation, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide are primarily due to its inhibition of PDE5. This inhibition can lead to vasodilation, which can improve blood flow and reduce blood pressure. It can also lead to smooth muscle relaxation, which can have various effects on the body. In addition, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE5, which makes it useful for studying the effects of PDE5 inhibition on various physiological processes. It is also relatively easy to synthesize and has a high purity yield. However, there are also limitations to its use. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its effects on other PDE isoforms are not well understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. One area of research is the development of new PDE5 inhibitors with improved specificity and efficacy. Another area of research is the study of the effects of PDE5 inhibition on various physiological processes, such as cardiovascular function and cancer growth. Additionally, the use of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide in combination with other compounds may lead to new therapeutic approaches for various diseases.
Méthodes De Synthèse
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclohexanone to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide. The product is then treated with acetic anhydride to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. The synthesis method has been optimized to yield a high purity product with a high yield.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can have a variety of physiological effects.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKALDPZLMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)





![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)



![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)